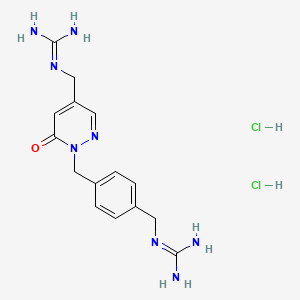

DNA crosslinker 2 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H22Cl2N8O |

|---|---|

Molecular Weight |

401.3 g/mol |

IUPAC Name |

2-[[4-[[4-[(diaminomethylideneamino)methyl]-6-oxopyridazin-1-yl]methyl]phenyl]methyl]guanidine;dihydrochloride |

InChI |

InChI=1S/C15H20N8O.2ClH/c16-14(17)20-6-10-1-3-11(4-2-10)9-23-13(24)5-12(8-22-23)7-21-15(18)19;;/h1-5,8H,6-7,9H2,(H4,16,17,20)(H4,18,19,21);2*1H |

InChI Key |

DDIXHELKSZMZBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN=C(N)N)CN2C(=O)C=C(C=N2)CN=C(N)N.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of DNA Crosslinking Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA crosslinking agents represent a cornerstone of chemotherapy, exerting their potent cytotoxic effects by forming covalent bonds with DNA strands, thereby interfering with essential cellular processes like replication and transcription. This technical guide provides an in-depth exploration of the fundamental mechanisms of action of DNA crosslinking agents. It details the types of crosslinks formed, the cellular responses to this form of DNA damage, and the key signaling pathways involved. Furthermore, this document outlines common experimental protocols for evaluating DNA crosslinkers and presents illustrative quantitative data to guide research and development efforts.

Introduction to DNA Crosslinking

DNA crosslinking agents are a diverse class of compounds that covalently link two nucleotide residues within a DNA molecule.[1][2] These linkages can occur on the same DNA strand (intrastrand crosslinks) or between opposite strands (interstrand crosslinks).[1] Interstrand crosslinks (ICLs) are considered the most cytotoxic type of DNA lesion as they form a complete block to DNA strand separation, a prerequisite for both replication and transcription.[3][4] The inability to repair these lesions leads to cell cycle arrest and ultimately apoptosis, making DNA crosslinkers effective anti-cancer agents.[1][5]

The therapeutic application of DNA crosslinking agents originated from the study of chemical warfare agents and has since evolved into a major class of chemotherapeutics used to treat a wide array of solid tumors and hematological malignancies.[2] Prominent examples of DNA crosslinking agents include platinum-based drugs like cisplatin, nitrogen mustards, and mitomycin C.[1][2]

Mechanism of Action: Covalent Modification of DNA

The primary mechanism of action of DNA crosslinking agents involves the formation of covalent adducts with DNA bases. These agents are typically electrophilic and react with nucleophilic sites on the DNA bases, most commonly the N7 position of guanine and the N3 position of adenine.[2]

Types of DNA Crosslinks

DNA crosslinking agents can induce several types of DNA lesions:

-

Monoadducts: A single reactive group on the agent binds to a single nucleotide.

-

Intrastrand Crosslinks: Two reactive groups on the agent bind to two different nucleotides on the same DNA strand. Cisplatin, for example, predominantly forms 1,2-intrastrand crosslinks between adjacent guanine bases.[1]

-

Interstrand Crosslinks (ICLs): Two reactive groups on the agent bind to nucleotides on opposite DNA strands. Nitrogen mustards are known to form ICLs, often between guanine residues.[1]

-

DNA-Protein Crosslinks: The agent covalently links a DNA base to a protein that is in close proximity.[2][6]

The formation of these various adducts introduces significant distortions to the DNA double helix, which are then recognized by the cell's DNA damage response machinery.[1]

Cellular Response to DNA Crosslinks and Signaling Pathways

The presence of DNA crosslinks, particularly ICLs, triggers a complex and highly regulated cellular response known as the DNA Damage Response (DDR).[7] This response involves a network of proteins that detect the lesion, signal its presence, and initiate repair pathways.

Several key signaling pathways are activated in response to DNA crosslinks:

-

Fanconi Anemia (FA) Pathway: This pathway is central to the repair of ICLs.[3][7] It involves a core complex of FANC proteins that recognize the stalled replication fork at the site of the ICL and initiate a cascade of events leading to the "unhooking" of the crosslink.[3][7]

-

Homologous Recombination (HR): Following the unhooking of the ICL, a double-strand break is often created, which is then repaired by the high-fidelity HR pathway.[4][7]

-

Nucleotide Excision Repair (NER): NER machinery is involved in removing the remaining adduct from the DNA strand after the crosslink has been unhooked.[4]

-

Translesion Synthesis (TLS): Specialized DNA polymerases are recruited to synthesize DNA across the damaged template, allowing replication to proceed, albeit with a higher risk of introducing mutations.[4]

If the DNA damage is too extensive to be repaired, the DDR will signal for the cell to undergo apoptosis.

Quantitative Data on DNA Crosslinker Activity

The following tables provide examples of the types of quantitative data generated when evaluating DNA crosslinking agents.

Table 1: In Vitro Cytotoxicity of Exemplary DNA Crosslinking Agents

| Compound | Cell Line | IC50 (µM) |

| Cisplatin | A549 (Lung Cancer) | 5.2 |

| HCT116 (Colon Cancer) | 3.8 | |

| Nitrogen Mustard | L1210 (Leukemia) | 1.5 |

| MCF-7 (Breast Cancer) | 2.1 | |

| Mitomycin C | HeLa (Cervical Cancer) | 0.8 |

| BGC-823 (Gastric Cancer) | 1.2 |

Table 2: DNA Binding Affinity and Crosslinking Efficiency

| Compound | DNA Binding Constant (Kd, µM) | Interstrand Crosslinking Efficiency (%) |

| Cisplatin | 15 | 10 |

| Nitrogen Mustard | 8 | 25 |

| Mitomycin C | 5 | 40 |

Experimental Protocols

DNA Thermal Denaturation Analysis

This method is used to assess the ability of a compound to form interstrand crosslinks, which increase the thermal stability of the DNA duplex.

Methodology:

-

Prepare solutions of calf thymus DNA (CT-DNA) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

-

Incubate the CT-DNA with varying concentrations of the test compound for a specified time at 37°C.

-

Measure the melting temperature (Tm) of the DNA samples using a spectrophotometer equipped with a temperature controller. The absorbance at 260 nm is monitored as the temperature is increased.

-

An increase in the Tm of the treated DNA compared to the untreated control indicates the formation of interstrand crosslinks.

Alkaline Elution Assay

This technique is used to quantify DNA interstrand and DNA-protein crosslinks.

Methodology:

-

Label cellular DNA with a radioactive tracer (e.g., [14C]thymidine).

-

Treat the cells with the DNA crosslinking agent.

-

Lyse the cells directly on a filter under denaturing alkaline conditions.

-

Elute the DNA from the filter with an alkaline buffer. The rate of elution is inversely proportional to the size of the DNA strands.

-

Interstrand crosslinks cause the DNA to elute more slowly, while DNA-protein crosslinks cause the DNA to be retained on the filter.[8]

-

The amount of radioactivity eluted over time is measured to quantify the extent of crosslinking.[9]

DNase I Footprinting

This assay identifies the specific DNA sequences where a compound binds.

Methodology:

-

End-label a DNA fragment of known sequence with a radioactive or fluorescent tag.

-

Incubate the labeled DNA with the test compound.

-

Partially digest the DNA with DNase I.

-

Separate the DNA fragments by gel electrophoresis.

-

The binding of the compound to specific sequences will protect the DNA from cleavage by DNase I, resulting in a "footprint" on the gel, which is a region with no bands.

Visualizations

Signaling Pathway for Interstrand Crosslink Repair

Caption: Interstrand Crosslink Repair Pathway.

Experimental Workflow for Evaluating DNA Crosslinkers

Caption: Drug Discovery Workflow for DNA Crosslinkers.

Conclusion

DNA crosslinking agents remain a vital component of cancer therapy. A thorough understanding of their mechanism of action, from the chemical interactions with DNA to the intricate cellular repair pathways they trigger, is crucial for the development of more effective and targeted therapies. The experimental protocols and data frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to advance the field of DNA crosslinker-based therapeutics.

References

- 1. Crosslinking of DNA - Wikipedia [en.wikipedia.org]

- 2. DNA Crosslinking: Mechanisms & role in genomic research [baseclick.eu]

- 3. The evolving role of DNA inter-strand crosslinks in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA crosslinking damage and cancer - a tale of friend and foe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. DNA-Protein Cross-links: Formation, Structural Identities, and Biological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA Damage Response | Cell Signaling Technology [cellsignal.com]

- 8. DNA-protein crosslinking by trans-platinum(II)diamminedichloride in mammalian cells, a new method of analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The significance of DNA cross-linking to cis-diamminedichloroplatinum(II)-induced cytotoxicity in sensitive and resistant lines of murine leukemia L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Chemical Properties and Applications of DNA Crosslinker 2 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA Crosslinker 2 Dihydrochloride is a synthetic, small molecule compound identified as a potent DNA minor groove binder with significant potential in anticancer research. This document provides a comprehensive technical overview of its chemical properties, mechanism of action, and relevant experimental protocols. Quantitative data are presented in structured tables for clarity, and key molecular interactions and experimental workflows are visualized using diagrams. This guide is intended to serve as a valuable resource for researchers and professionals engaged in oncology drug discovery and development.

Chemical Properties

This compound is a pyridazin-3(2H)-one-based guanidine derivative. Its fundamental chemical and physical properties are summarized in the table below. This data is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| IUPAC Name | 2-[[4-[[4-[(diaminomethylideneamino)methyl]-6-oxopyridazin-1-yl]methyl]phenyl]methyl]guanidine;dihydrochloride | |

| CAS Number | 2761734-25-0 | [1] |

| Molecular Formula | C₁₅H₂₂Cl₂N₈O | [2] |

| Molecular Weight | 401.29 g/mol | [2] |

| Appearance | Solid | |

| Solubility | - 13 mg/mL in water (requires sonication)- ≥ 2.5 mg/mL in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline | |

| Storage and Stability | Powder: - -20°C for 3 years- 4°C for 2 yearsIn Solvent: - -80°C for 6 months- -20°C for 1 month |

Mechanism of Action: DNA Minor Groove Binding and Crosslinking

This compound exerts its biological effects primarily through non-covalent binding to the minor groove of double-stranded DNA.[3] This interaction is a critical first step in its mechanism of action, leading to the formation of covalent crosslinks within the DNA structure.

DNA Minor Groove Interaction

The molecule's crescent shape allows it to fit snugly into the minor groove, a key structural feature of the DNA double helix. This binding is stabilized by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions between the compound and the DNA base pairs. The affinity of this binding is a key determinant of the compound's potency. A notable characteristic of this compound is its DNA binding affinity, indicated by a change in the DNA melting temperature (ΔTm) of 1.2 °C.[3]

The following diagram illustrates the initial binding of the crosslinker to the DNA minor groove.

Caption: Initial non-covalent binding to the DNA minor groove.

DNA Crosslinking and Cellular Consequences

Following minor groove binding, the reactive moieties of the molecule can form covalent bonds with the DNA bases, resulting in either intrastrand (within the same DNA strand) or interstrand (between opposite DNA strands) crosslinks. These crosslinks are highly cytotoxic lesions that physically block the processes of DNA replication and transcription.

The cellular response to DNA crosslinks is complex and involves the activation of DNA damage response (DDR) pathways. These pathways attempt to repair the damage; however, if the damage is too extensive, they trigger programmed cell death (apoptosis). The antitumor activity of this compound is attributed to its ability to induce a level of DNA damage that overwhelms the cancer cells' repair capacity.

The diagram below outlines the signaling cascade initiated by DNA crosslinking.

Caption: DNA damage response pathway initiated by crosslinking.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of this compound

While the specific, detailed synthesis protocol for this compound is proprietary to its manufacturers, a general synthetic strategy for similar pyridazin-3(2H)-one-based guanidine derivatives can be outlined. The synthesis typically involves a multi-step process starting from commercially available precursors.

A generalized workflow for the synthesis is depicted below.

Caption: Generalized synthesis workflow for pyridazinone derivatives.

DNA Thermal Denaturation Assay

This assay is used to determine the DNA binding affinity of the compound by measuring the change in the melting temperature (Tm) of DNA upon binding.

Materials:

-

This compound stock solution (in DMSO or appropriate buffer)

-

Calf thymus DNA or a specific oligonucleotide duplex

-

Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)

-

UV-Vis spectrophotometer with a temperature controller

Protocol:

-

Prepare a solution of DNA in the buffer to a final concentration that gives an initial absorbance of approximately 0.3-0.5 at 260 nm.

-

Add varying concentrations of this compound to the DNA solution. Include a control sample with no compound.

-

Equilibrate the samples at a starting temperature (e.g., 25°C) for a set period.

-

Increase the temperature of the samples at a constant rate (e.g., 1°C/minute) while continuously monitoring the absorbance at 260 nm.

-

The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the absorbance increase.

-

Calculate the ΔTm by subtracting the Tm of the control DNA from the Tm of the DNA with the crosslinker.

In Vitro Cytotoxicity Assay

This assay determines the inhibitory effect of the compound on the proliferation of cancer cell lines. This compound has shown inhibitory activity against NCI-H460, A2780, and MCF-7 cancer cell lines.[3]

Materials:

-

Cancer cell lines (e.g., NCI-H460, A2780, MCF-7)

-

Complete cell culture medium

-

This compound

-

Cell proliferation reagent (e.g., MTT, WST-1)

-

96-well plates

-

Plate reader

Protocol:

-

Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Research Applications and Future Directions

This compound is a valuable tool for basic cancer research and preclinical drug development. Its potent DNA binding and crosslinking activity make it a promising candidate for further investigation as an anticancer agent.

Current Research Applications:

-

Anticancer Drug Discovery: Investigating its efficacy in a broader range of cancer cell lines and in in vivo tumor models.[3]

-

Mechanism of Action Studies: Elucidating the specific DNA sequences it targets and the detailed molecular interactions involved in crosslink formation.

-

DNA Repair Pathway Research: Using it as a tool to induce specific types of DNA damage to study the cellular repair mechanisms.

Future Directions:

-

Combination Therapies: Exploring its synergistic effects with other anticancer drugs, such as PARP inhibitors, which target DNA repair pathways.

-

Drug Delivery Systems: Developing targeted delivery systems to enhance its accumulation in tumor tissues and minimize off-target toxicity.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency and selectivity.

Conclusion

This compound is a potent DNA minor groove binder with demonstrated anticancer activity. This technical guide has provided a comprehensive overview of its chemical properties, mechanism of action, and key experimental protocols. The information and visualizations presented herein are intended to facilitate further research and development of this promising compound in the field of oncology.

References

An In-depth Technical Guide to the Synthesis and Purification of DNA Crosslinker 2 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of DNA Crosslinker 2 Dihydrochloride, a potent DNA minor groove binder with potential applications in anticancer research. This document details a plausible synthetic route, purification protocols, and the relevant biological pathways associated with its mechanism of action.

Compound Overview

This compound is a small molecule designed to bind to the minor groove of DNA. Its structure features a substituted N-methylpyrrole carboxamide core linked to two guanidinium groups. This structural motif allows for high-affinity, non-covalent binding to the DNA minor groove, particularly at AT-rich sequences. While the term "crosslinker" is in its name, its primary mechanism of action is potent DNA binding, which can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2] The dihydrochloride salt form enhances the compound's solubility in aqueous media.

Based on its chemical structure, identified as N-(4-((4-(diaminomethyleneamino)butanoyl)oxy)benzyl)-5-(diaminomethyleneamino)-1-methyl-1H-pyrrole-2-carboxamide dihydrochloride with the CAS number 2761734-25-0, a multi-step synthesis is required.

Synthesis and Purification

Proposed Synthetic Workflow

The synthesis can be logically divided into the preparation of three key intermediates, followed by their assembly and final deprotection.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are proposed based on analogous reactions found in the literature for the synthesis of substituted pyrroles and for peptide and ester coupling reactions.[2][8][9][10][11]

Protocol 1: Synthesis of 5-Nitro-1-methyl-1H-pyrrole-2-carboxylic acid (Precursor to Intermediate A)

-

To a solution of 1-methyl-1H-pyrrole-2-carboxylic acid in acetic anhydride, slowly add fuming nitric acid at 0 °C.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Pour the reaction mixture into ice water and collect the precipitate by filtration.

-

Wash the solid with cold water and dry under vacuum to yield the nitro-pyrrole precursor.

Protocol 2: Amide Coupling (General Procedure)

-

Dissolve the carboxylic acid component (e.g., protected 5-guanidino-1-methyl-1H-pyrrole-2-carboxylic acid) in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).

-

Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the amine component (e.g., protected 4-(aminomethyl)phenol) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Protocol 3: Esterification (General Procedure)

-

Dissolve the alcohol component (the product from the amide coupling) and the carboxylic acid component (e.g., protected 4-guanidinobutanoic acid) in a suitable solvent like dichloromethane (DCM).

-

Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel chromatography.

Protocol 4: Deprotection and Salt Formation

-

Dissolve the fully protected intermediate in a suitable solvent (e.g., methanol or dichloromethane).

-

Add a solution of HCl in a non-aqueous solvent (e.g., HCl in dioxane or diethyl ether) in excess.

-

Stir the mixture at room temperature for 4-12 hours.

-

Monitor the removal of protecting groups (e.g., Boc) by LC-MS.

-

Concentrate the reaction mixture under reduced pressure.

-

The resulting solid is triturated with diethyl ether to afford the final product as a dihydrochloride salt.

-

Collect the solid by filtration and dry under vacuum.

Purification

Purification of intermediates is typically achieved by silica gel column chromatography. The final polar and charged product, this compound, requires more specialized purification techniques.

Protocol 5: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

-

Dissolve the crude final product in a minimal amount of a suitable solvent mixture (e.g., water/acetonitrile with 0.1% trifluoroacetic acid - TFA).

-

Inject the solution onto a preparative C18 RP-HPLC column.

-

Elute the compound using a gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 5% to 95% acetonitrile over 30 minutes.

-

Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm or 280 nm).

-

Collect the fractions containing the pure product.

-

Combine the pure fractions and lyophilize to remove the solvents and obtain the product as a TFA salt.

-

To obtain the dihydrochloride salt, the TFA salt can be dissolved in a minimal amount of water, and an excess of HCl can be added, followed by lyophilization. Alternatively, ion-exchange chromatography can be used.

Quantitative Data

As the synthesis of this specific molecule is not published, exact yields are not available. However, based on similar multi-step syntheses of related DNA minor groove binders, the expected yields for each step and the overall yield are presented in the table below. Purity is typically assessed by HPLC and characterized by NMR and mass spectrometry.

| Step | Reaction Type | Expected Yield (%) | Purity Target (%) |

| Intermediate Synthesis | Multi-step organic synthesis | 30-50 (overall) | >95 |

| Amide Coupling | Peptide coupling | 60-80 | >95 |

| Esterification | DCC/DMAP coupling | 50-70 | >95 |

| Deprotection/Salt Formation | Acidolysis | 80-95 | >98 (after HPLC) |

| Overall Yield | Multi-step synthesis | 5-15 | >98 |

Mechanism of Action and Signaling Pathways

This compound acts as a minor groove binder. This binding is non-covalent but highly avid, driven by hydrogen bonding, van der Waals forces, and electrostatic interactions between the guanidinium groups and the phosphate backbone of DNA. This binding can stabilize the DNA duplex and interfere with the binding of DNA-processing enzymes, such as DNA and RNA polymerases and transcription factors.[12][13] This interference leads to a stall in replication and transcription, which in turn triggers the DNA Damage Response (DDR).[3][4]

The DDR is a complex signaling network that senses DNA damage and initiates downstream pathways to arrest the cell cycle and promote DNA repair or, if the damage is too severe, induce apoptosis.[8][14][15]

Caption: DNA damage response pathway induced by this compound.

This guide provides a framework for the synthesis and understanding of this compound. Researchers should note that the proposed synthetic steps would require optimization and careful characterization of all intermediates and the final product.

References

- 1. WO2014064016A1 - Process for the manufacture of 4-aminobenzoamidine dihydrochloride - Google Patents [patents.google.com]

- 2. scispace.com [scispace.com]

- 3. Minor groove DNA binders as antimicrobial agents. 1. Pyrrole tetraamides are potent antibacterials against vancomycin resistant Enterococci [corrected] and methicillin resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recognition of the DNA minor groove by pyrrole-imidazole polyamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sequence-specific DNA binding Pyrrole-imidazole polyamides and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Road Not Taken with Pyrrole-Imidazole Polyamides: Off-Target Effects and Genomic Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbamates and Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of substituted pyrroles by addition of sulfonamides to ethyl propiolate - American Chemical Society [acs.digitellinc.com]

- 10. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. DNA crosslinker 2 2HCl | DNA Alkylator/Crosslinker | Ambeed.com [ambeed.com]

- 14. 2761734-23-8|DNA crosslinker 4 dihydrochloride|BLD Pharm [bldpharm.com]

- 15. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to DNA Crosslinker 2 Dihydrochloride: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DNA crosslinker 2 dihydrochloride, a potent DNA minor groove binder with demonstrated anticancer activity.[1] It covers essential safety and handling protocols, its mechanism of action, and detailed experimental procedures for its application in research settings.

Hazard Identification and Safety Precautions

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS: 2761734-25-0) is not publicly available. The following guidelines are based on general safety protocols for DNA crosslinking and alkylating agents and should be implemented with the utmost caution.[2][3] Users are strongly advised to perform a thorough risk assessment before handling this compound.

DNA crosslinking agents are classified as hazardous chemicals due to their ability to covalently modify DNA, which can lead to mutagenic, carcinogenic, and cytotoxic effects.[2][3]

Potential Hazards:

-

Acute Toxicity: May be harmful if inhaled, swallowed, or in contact with skin.[4][5]

-

Skin Corrosion/Irritation: May cause skin irritation.[4]

-

Serious Eye Damage/Irritation: May cause serious eye irritation or damage.[4]

-

Respiratory/Skin Sensitization: May cause an allergic skin reaction or asthma-like symptoms if inhaled.[4]

-

Germ Cell Mutagenicity: As a DNA-modifying agent, it should be considered a potential mutagen.

-

Carcinogenicity: Long-term exposure to DNA crosslinking agents may increase the risk of cancer.[2]

Personal Protective Equipment (PPE) and Handling

A stringent safety protocol should be in place when handling this compound. The following is a general workflow for safe handling:

Caption: A logical workflow for the safe handling of this compound.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[4][5]

-

Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[4][5]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

Physicochemical Properties and Storage

| Property | Value | Source |

| CAS Number | 2761734-25-0 | MedChemExpress |

| Molecular Formula | C₁₅H₂₂Cl₂N₈O | MedChemExpress |

| Molecular Weight | 401.29 g/mol | MedChemExpress |

| Appearance | Solid | MedChemExpress |

| Storage | Store at -20°C for long-term stability. | MedChemExpress |

Mechanism of Action

This compound is a potent DNA minor groove binder.[1] Minor groove binders are molecules that fit into the minor groove of the DNA double helix, a region that is typically less sterically hindered than the major groove. This binding is often non-covalent and can be sequence-specific, frequently favoring A-T rich regions. By occupying the minor groove, these agents can interfere with the binding of essential proteins, such as transcription factors and DNA polymerases, thereby disrupting DNA replication and transcription.[6] This disruption of critical cellular processes is the basis for its observed anticancer activity.[7]

The general mechanism of action for DNA crosslinking agents involves the formation of covalent bonds between two nucleotide residues, either on the same strand (intrastrand) or on opposite strands (interstrand).[6] These crosslinks prevent the separation of DNA strands, which is a prerequisite for replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[6][7]

Caption: Signaling pathway illustrating the mechanism of action of DNA crosslinkers.

Experimental Protocols

The primary application of this compound is in cancer research, specifically in assessing its antiproliferative effects on cancer cell lines.[1] A common method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.[8][9]

Cell Viability (MTT) Assay

This protocol is a generalized procedure and should be optimized for specific cell lines and experimental conditions.

Materials:

-

This compound

-

Appropriate cancer cell lines (e.g., NCI-H460, A2780, MCF-7)

-

96-well tissue culture plates

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS, sterile filtered)[8]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[10][11]

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 96 hours), as reported for this compound's activity.[1]

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

-

Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT to formazan by metabolically active cells.[9][10]

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

-

Absorbance Reading: Gently mix the contents of the wells and read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]

Data Analysis:

Cell viability is calculated as a percentage of the vehicle-treated control cells. The inhibitory concentration (IC₅₀) can be determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

| Cell Line | Reported Inhibition (%) at 100 µM |

| NCI-H460 | 35% |

| A2780 | 33% |

| MCF-7 | 23% |

Data from ACS Med Chem Lett. 2022;13(3):463-469.

Spill and Disposal Procedures

-

Spills: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[5] For liquid spills, absorb with an inert material and place in a sealed container for disposal. Decontaminate the spill area thoroughly.

-

Disposal: Dispose of all waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations.[4] Do not dispose of it down the drain. Contaminated labware should also be treated as hazardous waste.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Chemical Indicator for Alkylating Agents - ChemistryViews [chemistryviews.org]

- 3. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. foldink.bio [foldink.bio]

- 6. Crosslinking of DNA - Wikipedia [en.wikipedia.org]

- 7. DNA Crosslinking: Mechanisms & role in genomic research [baseclick.eu]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 11. MTT (Assay protocol [protocols.io]

An In-depth Technical Guide to the DNA Binding Specificity of DNA Crosslinker 2 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA crosslinker 2 dihydrochloride is a potent, synthetic molecule identified as a DNA minor groove binder. Its ability to form covalent linkages with DNA strands underpins its cytotoxic effects against various cancer cell lines, making it a compound of interest in oncological research and drug development. This document provides a comprehensive technical overview of its known DNA binding characteristics, methodologies for elucidating its precise binding specificity, and the cellular pathways it likely impacts. While specific sequence preference data for this compound is not extensively published, this guide synthesizes available information and outlines established protocols for its determination.

Introduction to this compound

This compound is a small molecule designed to interact with the minor groove of the DNA double helix.[1][2] This class of compounds is significant in anticancer research as they can interfere with essential cellular processes like transcription and replication by distorting the DNA structure or preventing strand separation.[2] The dihydrochloride salt form enhances its solubility in aqueous solutions for experimental use.

The primary mechanism of action for DNA crosslinkers involves the formation of covalent bonds between two nucleotide bases, which can be on the same strand (intrastrand) or on opposite strands (interstrand). These lesions are highly cytotoxic if not repaired and can trigger programmed cell death (apoptosis). This compound has demonstrated inhibitory activity against NCI-H460 (non-small cell lung cancer), A2780 (ovarian cancer), and MCF-7 (breast cancer) cell lines.

Quantitative Data on DNA Binding

The key available quantitative measure of the interaction between this compound and DNA is the change in the DNA melting temperature (ΔTm). This value indicates the stabilization of the DNA duplex upon ligand binding.

| Parameter | Value | Description |

| DNA Binding Affinity (ΔTm) | 1.2 °C | The increase in the melting temperature of DNA upon binding of the compound, indicating stabilization of the DNA double helix. |

This data is compiled from publicly available product information.[1][2]

Mechanism of Action: Minor Groove Binding and Crosslinking

As a designated minor groove binder, this compound likely recognizes and binds to specific sequences rich in A/T base pairs, which are characteristic of the minor groove's narrow and electrostatically negative environment. The molecule's structure facilitates a snug fit into the groove, stabilized by non-covalent interactions before the covalent crosslinking reaction occurs.

The crosslinking activity implies the presence of at least two reactive functional groups within the molecule's structure that can form covalent bonds with nucleobases, likely the N3 of adenine or the O2 of thymine in the minor groove, or potentially the N7 of guanine in the major groove, although the former is more consistent with a minor groove binding preference. The precise nature of the crosslink (intrastrand vs. interstrand) and the specific nucleotides involved are critical determinants of its biological activity and require experimental verification.

Experimental Protocols for Determining DNA Binding Specificity

To elucidate the precise DNA binding sequence and crosslinking preferences of this compound, a series of established experimental protocols can be employed.

Protocol 1: DNase I Footprinting Assay

This assay is used to identify the specific DNA sequence protected by a bound ligand from enzymatic cleavage.

Methodology:

-

DNA Probe Preparation: A DNA fragment of interest (or a library of random sequences) is labeled at one 5' end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

Binding Reaction: The labeled DNA probe is incubated with varying concentrations of this compound in a suitable binding buffer.

-

DNase I Digestion: A limited amount of DNase I is added to the reaction mixtures to randomly cleave the DNA backbone, except where the crosslinker is bound.

-

Reaction Quenching and DNA Purification: The digestion is stopped, and the DNA fragments are purified.

-

Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution denaturing polyacrylamide gel.

-

Autoradiography/Fluorescence Imaging: The gel is imaged to visualize the DNA fragments. The "footprint" appears as a gap in the ladder of bands where the crosslinker protected the DNA from cleavage.

-

Sequence Determination: The protected region can be precisely identified by running a sequencing ladder of the same DNA fragment alongside the experimental samples.

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to determine the binding affinity (Kd) of the crosslinker to a specific DNA sequence.

Methodology:

-

Probe Preparation: A short, double-stranded oligonucleotide containing a putative binding sequence is labeled (e.g., with biotin or a radioactive isotope).

-

Binding Reactions: A fixed amount of the labeled probe is incubated with increasing concentrations of this compound.

-

Non-denaturing Gel Electrophoresis: The reaction mixtures are resolved on a native polyacrylamide or agarose gel. The mobility of the DNA probe is retarded upon binding to the crosslinker.

-

Detection: The positions of the free and bound probe are visualized (e.g., by chemiluminescence or autoradiography).

-

Data Analysis: The fraction of bound DNA is quantified and plotted against the crosslinker concentration to determine the dissociation constant (Kd).

Protocol 3: High-Throughput Sequencing-Based Methods

Modern sequencing techniques can be adapted to map crosslinking sites across the entire genome or on a large library of synthetic oligonucleotides.

Methodology:

-

Crosslinking Reaction: Genomic DNA or a complex library of synthetic DNA is treated with this compound.

-

DNA Fragmentation: The DNA is fragmented by sonication or enzymatic digestion.

-

Enrichment of Crosslinked Fragments: Methods are employed to enrich for DNA fragments that are crosslinked. This can be challenging for small molecules but may involve techniques that recognize the distorted DNA structure.

-

Library Preparation and Sequencing: The enriched DNA fragments are prepared for next-generation sequencing (NGS).

-

Bioinformatic Analysis: Sequencing reads are mapped to the reference genome or library sequences. Peaks in read density indicate preferred binding and crosslinking sites. Motif analysis of these peak regions can reveal the consensus binding sequence.

Visualizations: Workflows and Pathways

Experimental Workflow for Specificity Determination

The following diagram illustrates a typical workflow for identifying the binding specificity of a novel DNA crosslinker.

Caption: Workflow for high-throughput determination of DNA binding sequence preference.

DNA Damage Response Pathway

DNA crosslinks are highly toxic lesions that activate the DNA Damage Response (DDR) pathway. The following diagram illustrates a simplified overview of this signaling cascade, which can be triggered by agents like this compound.

References

An In-depth Technical Guide to Intrastrand vs. Interstrand Crosslinking by DNA Crosslinker 2 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA crosslinking agents are a cornerstone of chemotherapy, inducing cytotoxic lesions that interfere with essential cellular processes such as replication and transcription. DNA Crosslinker 2 Dihydrochloride is a potent, synthetic molecule that binds to the minor groove of DNA.[1][2][3][4] This technical guide provides a comprehensive overview of the mechanisms of action of DNA minor groove binders, with a specific focus on the structural and functional distinctions between intrastrand and interstrand crosslinking. While specific mechanistic data for this compound is limited, this guide draws upon extensive research on analogous compounds, particularly pyrrolobenzodiazepine (PBD) dimers, to provide a detailed framework for understanding its potential modes of action. This document outlines the factors governing the formation of different crosslink types, presents quantitative data from analogous compounds, details relevant experimental protocols, and illustrates the key cellular pathways involved in the response to this form of DNA damage.

Introduction to this compound

This compound is a synthetic compound identified as a potent DNA minor groove binder.[1][3][4] It exhibits a DNA binding affinity (ΔTm) of 1.2 °C and has demonstrated inhibitory activity against several cancer cell lines, including NCI-H460, A2780, and MCF-7, making it a compound of interest in anticancer research.[1][2][3] Like other bifunctional alkylating agents, its cytotoxic effects are presumed to arise from its ability to form covalent adducts with DNA, leading to the formation of either intrastrand or interstrand crosslinks. These crosslinks physically impede the separation of DNA strands, thereby blocking the progression of polymerases and leading to cell cycle arrest and apoptosis.

Intrastrand vs. Interstrand Crosslinking: A Mechanistic Overview

DNA crosslinks can be broadly categorized into two types:

-

Intrastrand Crosslinks: These occur when the crosslinking agent forms covalent bonds with two nucleotides on the same DNA strand.

-

Interstrand Crosslinks (ICLs): These are formed when the agent links two nucleotides on opposite DNA strands. ICLs are considered to be among the most cytotoxic forms of DNA damage because they completely block DNA replication and transcription.[5]

The specific type of crosslink formed by a DNA minor groove binder is influenced by several factors, as elucidated by studies on analogous compounds like PBD dimers.

Factors Influencing Crosslink Formation

Extensive research on PBD dimers, a well-characterized class of DNA minor groove crosslinkers, has revealed that the nature of the crosslink is not random.[4][6] The following factors are critical determinants of whether an intrastrand or interstrand crosslink is formed:

-

Linker Length: The length and flexibility of the chemical linker connecting the two reactive moieties of the crosslinking agent are paramount. A shorter, more rigid linker may only be able to span the distance between two guanines on the same strand, favoring intrastrand crosslinking. Conversely, a longer, more flexible linker can accommodate the distance required to connect guanines on opposite strands, making interstrand crosslinking more probable.[4][6]

-

DNA Sequence and Guanine Positioning: The relative positions of reactive guanine bases within the DNA sequence are crucial. PBD dimers, for example, preferentially form covalent aminal linkages with the C2-amino group of guanine.[4][6] The formation of an interstrand crosslink requires appropriately spaced guanines on opposite strands, while intrastrand crosslinks necessitate two suitably positioned guanines on the same strand.[4][6]

-

Separation of Reactive Bases: The number of base pairs separating the two reactive guanines also plays a significant role. The geometry of the DNA double helix dictates the optimal spacing for both types of crosslinks.

Quantitative Analysis of Crosslink Formation

While specific quantitative data for this compound is not publicly available, studies on analogous PBD dimers provide valuable insights into the potential distribution of adduct types. The following table summarizes representative data from studies analyzing the adducts formed by PBD dimers with different linker lengths when reacted with various DNA oligonucleotides.

| PBD Dimer Analog | Linker Length | DNA Sequence (Reactive Guanines) | Adduct Type | Relative Abundance (%) | Reference |

| SJG-136 | C8-O-(CH₂)₃-O-C8' | 5'-ATGAACGTCGAAGCTT-3' | Intrastrand | ~85% | [4][6] |

| Mono-adduct | ~15% | [4][6] | |||

| SJG-136 | C8-O-(CH₂)₃-O-C8' | 5'-AGCATGCT-3' / 3'-TCGTACGA-5' | Interstrand | >90% | [4][6] |

| DRG-16 | C8-O-(CH₂)₅-O-C8' | 5'-AGCTAGCT-3' / 3'-TCGATCGA-5' | Interstrand | >95% | [4] |

| DRG-16 | C8-O-(CH₂)₅-O-C8' | 5'-ATGGCCT-3' | Mono-adduct | ~100% | [4] |

Note: This data is illustrative and derived from studies on PBD dimers. The actual distribution of adducts for this compound may vary.

Experimental Protocols

The following protocols are adapted from established methods for studying DNA crosslinking agents and can be applied to the investigation of this compound.

Analysis of Interstrand Crosslinking using Gel Electrophoresis

This assay determines the ability of a compound to form interstrand crosslinks in a plasmid DNA substrate.

Methodology:

-

Plasmid Linearization: Linearize plasmid DNA (e.g., pBR322) with a restriction enzyme (e.g., HindIII).

-

Radiolabeling (Optional but Recommended for Quantification): Dephosphorylate the linearized plasmid with alkaline phosphatase and then radiolabel the 5'-ends using T4 polynucleotide kinase and [γ-³²P]ATP.

-

Crosslinking Reaction: Incubate the linearized plasmid with varying concentrations of this compound for a defined period at 37°C.

-

Denaturation: Denature the DNA by heating at 90-95°C for 5 minutes, followed by rapid cooling on ice.

-

Gel Electrophoresis: Separate the DNA fragments on a denaturing agarose or polyacrylamide gel.

-

Visualization: Visualize the DNA bands by autoradiography (if radiolabeled) or by staining with a fluorescent dye (e.g., ethidium bromide or SYBR Gold).

Expected Results: Non-crosslinked DNA will denature into single strands and migrate faster through the gel. Interstrand crosslinked DNA will remain double-stranded and migrate slower. The intensity of the slower-migrating band is proportional to the extent of interstrand crosslinking.

Identification of Adducts by HPLC-MS

This method allows for the precise identification and quantification of different types of DNA adducts (mono-adducts, intrastrand, and interstrand crosslinks).

Methodology:

-

Oligonucleotide Design: Synthesize short, defined-sequence DNA oligonucleotides containing potential crosslinking sites (e.g., guanine-rich sequences).

-

Crosslinking Reaction: Incubate the oligonucleotides with this compound.

-

Enzymatic Digestion: Digest the DNA to single nucleosides or short fragments using a cocktail of enzymes (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).

-

HPLC Separation: Separate the resulting nucleosides and adducts using reversed-phase ion-pair high-performance liquid chromatography (HPLC).

-

Mass Spectrometry (MS) Analysis: Analyze the eluting fractions by mass spectrometry to identify the mass-to-charge ratio of the adducts, confirming their chemical identity.

Cellular Measurement of Interstrand Crosslinks using the Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage, including ICLs, in individual cells.

Methodology:

-

Cell Treatment: Treat cultured cells with this compound for a specified duration.

-

Cell Embedding: Embed the cells in low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and most proteins, leaving behind the nucleoids.

-

Irradiation: Induce random single-strand breaks by exposing the slides to a controlled dose of ionizing radiation (e.g., X-rays or gamma rays). This step is crucial, as ICLs themselves do not cause strand breaks.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline buffer to unwind the DNA and then subject them to electrophoresis.

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

Expected Results: In undamaged cells, the induced single-strand breaks will cause DNA fragments to migrate out of the nucleoid, forming a "comet tail." In cells with ICLs, the DNA will be held together, preventing its migration. Therefore, a decrease in the comet tail moment compared to the irradiated control is indicative of the presence of ICLs.[5][7][8]

DNA Damage Response and Signaling Pathways

The formation of DNA crosslinks, particularly ICLs, triggers a complex network of cellular responses aimed at repairing the damage. If the damage is too extensive, these pathways can lead to apoptosis.

The repair of ICLs is a multifaceted process that involves several key DNA repair pathways:

-

Nucleotide Excision Repair (NER): The NER machinery is involved in recognizing and excising the crosslinked adduct.[9][10][11]

-

Transcription-Coupled Repair (TCR): When a crosslink stalls RNA polymerase during transcription, the TCR pathway is activated to specifically repair the damage on the transcribed strand.[11]

-

Homologous Recombination (HR): Following the initial processing of the ICL, HR is often required to accurately repair the resulting double-strand break and restore the original DNA sequence.

Conclusion

This compound represents a promising scaffold for the development of novel anticancer agents. Understanding the nuances of its interaction with DNA, particularly the factors that dictate the formation of intrastrand versus interstrand crosslinks, is critical for its rational development and optimization. While direct experimental data for this specific compound remains to be published, the extensive knowledge base surrounding analogous DNA minor groove binders, such as PBD dimers, provides a robust framework for guiding future research. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further investigation into the precise mechanism of action of this compound and to aid in the development of more effective and selective cancer therapies.

References

- 1. Mechanistic studies on DNA damage by minor groove binding copper–phenanthroline conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inter- and intrastrand DNA crosslinks by 2-fluoro-substituted pyrrolobenzodiazepine dimers: stability, stereochemistry and drug orientation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A quantitative assay to measure the relative DNA-binding affinity of pyrrolo[2,1-c] [1,4]benzodiazepine (PBD) antitumour antibiotics based on the inhibition of restriction endonuclease BamHI - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of base sequence on the DNA cross-linking properties of pyrrolobenzodiazepine (PBD) dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]

- 6. Effect of base sequence on the DNA cross-linking properties of pyrrolobenzodiazepine (PBD) dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of DNA Interstrand Cross-Links and their Repair by Modified Comet Assay | Springer Nature Experiments [experiments.springernature.com]

- 8. Assessment of DNA interstrand crosslinks using the modified alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNA INTERSTRAND CROSSLINK REPAIR IN MAMMALIAN CELLS: STEP BY STEP - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

Early Investigations into DNA Crosslinker 2 Dihydrochloride: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the currently available data on the early-stage research compound, DNA crosslinker 2 dihydrochloride. Due to the limited publicly accessible primary literature on this specific molecule, this document also furnishes a broader overview of the established principles, experimental methodologies, and relevant biological pathways associated with DNA minor groove binders and crosslinking agents. This contextual information is intended to support researchers in the potential evaluation and further investigation of this and similar compounds.

This compound: Summary of Known Properties

This compound is identified as a potent DNA minor groove binder. The following data has been collated from publicly available resources from chemical suppliers.

Quantitative Data

| Parameter | Value | Cell Lines Tested |

| DNA Binding Affinity (ΔTm) | 1.2 °C | Not Specified |

| Inhibitory Activity | Exhibited | NCI-H460 (Lung), A2780 (Ovarian), MCF-7 (Breast) |

Note: Specific IC50 values and detailed dose-response curves are not currently available in the public domain.

General Experimental Protocols for Characterizing DNA Crosslinking Agents

The following are detailed, generalized protocols for key experiments typically employed in the early-stage evaluation of DNA crosslinking agents. These methodologies are standard in the field and would be applicable to the study of this compound.

DNA Thermal Denaturation (Tm) Assay

This assay is used to determine the extent to which a compound stabilizes the DNA double helix, providing a measure of its binding affinity.

-

Materials:

-

Calf thymus DNA (or a specific oligonucleotide sequence)

-

Compound of interest (e.g., this compound)

-

Appropriate buffer (e.g., phosphate-buffered saline, PBS)

-

UV-Vis spectrophotometer with a temperature controller

-

-

Protocol:

-

Prepare a solution of DNA in the buffer to a final concentration that gives an initial absorbance of approximately 0.8-1.0 at 260 nm.

-

Add the compound of interest to the DNA solution at the desired concentration. An equivalent solution with vehicle control should also be prepared.

-

Place the cuvettes in the spectrophotometer and allow the temperature to equilibrate at a starting temperature (e.g., 25°C).

-

Increase the temperature in a controlled manner (e.g., 1°C/minute) up to a final temperature where the DNA is fully denatured (e.g., 95°C).

-

Record the absorbance at 260 nm at regular temperature intervals.

-

The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This is determined from the midpoint of the absorbance versus temperature curve.

-

The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the DNA solution without the compound from the Tm of the DNA solution with the compound.

-

Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the cytotoxic effects of a compound.

-

Materials:

-

Cancer cell lines (e.g., NCI-H460, A2780, MCF-7)

-

Complete cell culture medium

-

Compound of interest

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the compound of interest in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Visualizing a General Workflow and Mechanism

The following diagrams illustrate a typical experimental workflow for evaluating a novel DNA crosslinking agent and a simplified representation of its mechanism of action at the cellular level.

Caption: A generalized workflow for the preclinical evaluation of a novel DNA crosslinking agent.

Caption: A simplified diagram of the proposed mechanism of action for a DNA crosslinking agent.

An In-depth Technical Guide on the Potential Off-Target Effects of DNA Crosslinker 2 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound commercially known as "DNA crosslinker 2 dihydrochloride" is identified in the primary scientific literature as a dicationic guanidinium-based derivative of pyridazin-3(2H)-one (referred to as Compound 3 in the cited study).[1][2][3] Current research characterizes this molecule as a non-covalent DNA minor groove binder.[1][2][3] The term "crosslinker" in its commercial name may be a misnomer, as available data does not support a covalent DNA crosslinking mechanism. This guide will address the compound based on its scientifically validated mechanism as a DNA minor groove binder and discuss potential off-target effects from this perspective.

Executive Summary

This compound is a synthetic small molecule designed to bind to the minor groove of DNA, a mechanism leveraged for potential anticancer activity. Its structure features a pyridazin-3(2H)-one core linked to two guanidinium groups, which are critical for its interaction with DNA.[1][2][3] While its on-target activity involves disrupting DNA-protein interactions and subsequent cellular processes, a comprehensive understanding of its off-target effects is crucial for its development as a therapeutic agent. This document provides a detailed overview of the known activities of this compound, the experimental protocols used for its characterization, and a discussion of its potential off-target effects based on its chemical structure and mechanism of action. As there is currently no published data specifically investigating the off-target profile of this molecule, this guide will also draw parallels with other DNA minor groove binders and guanidinium-containing compounds to postulate potential unintended interactions.

Mechanism of Action and On-Target Activity

The primary mechanism of action for this compound is its non-covalent binding to the minor groove of the DNA double helix. This interaction is facilitated by its molecular structure: a planar, concave shape that fits the curvature of the groove, and two terminal guanidinium groups that are cationic at physiological pH.[3] These cationic groups are hypothesized to form ionic interactions with the negatively charged phosphate backbone of DNA, contributing to the stability of the drug-DNA complex.[3] Molecular docking studies suggest that the pyridazin-3(2H)-one core may establish additional hydrogen bonds with nucleobases within the groove.[3]

By occupying the minor groove, the compound can interfere with essential cellular processes that rely on access to this region, such as transcription and replication, ultimately leading to an antiproliferative effect in cancer cells.[1][3]

Caption: Binding of the compound to the DNA minor groove sterically hinders the binding of essential proteins, leading to cell death.

Quantitative Data Summary

The on-target activity of this compound has been quantified through DNA thermal denaturation and cell viability assays.[1][2][3]

This table summarizes the change in the melting temperature (ΔTm) of salmon testes DNA (st-DNA) in the presence of the compound, indicating its binding affinity. A higher ΔTm value suggests stronger binding.

| Compound | Concentration (µM) | ΔTm (°C)[1][3] |

| This compound | 20 | 1.2 ± 0.1 |

This table shows the percentage of cell viability inhibition at a single high concentration and the IC50 value where available, demonstrating the compound's effect on different cancer cell lines.

| Cell Line | Type | Incubation Time (h) | Concentration (µM) | % Inhibition[1][3] | IC50 (µM)[3] |

| NCI-H460 | Non-small cell lung | 48 | 100 | 35 ± 1 | > 100 |

| A2780 | Ovarian carcinoma | 96 | 100 | 33 ± 4 | 21 ± 1 |

| MCF-7 | Breast adenocarcinoma | 96 | 100 | 23 ± 2 | > 100 |

Potential Off-Target Effects

No specific studies on the off-target effects of this compound have been published. However, based on its chemical structure and mechanism, several potential off-target interactions can be hypothesized.

-

Non-Specific DNA Interactions: While designed for the minor groove, the dicationic nature of the compound could lead to lower-affinity electrostatic interactions with the DNA phosphate backbone at various sites, potentially interfering with a broader range of DNA-binding proteins than intended.

-

RNA Binding: The structural motifs that allow binding to the DNA minor groove may also facilitate interactions with structured regions of RNA molecules (e.g., stem-loops, quadruplexes), potentially disrupting RNA metabolism, splicing, or translation.

-

Interactions with Other Cation-Binding Proteins: The guanidinium groups are potent hydrogen-bond donors and are positively charged.[4][5][6] These features could lead to off-target binding to proteins with negatively charged pockets (e.g., containing aspartate or glutamate residues) or cation-π interactions with aromatic residues.[4] This could include enzymes, receptors, or ion channels, leading to unintended modulation of their activity. For instance, various guanidine derivatives are known to interact with targets like muscarinic receptors and neuropeptide FF receptors.[4][7]

-

Mitochondrial Effects: Cationic compounds can accumulate in mitochondria due to the negative mitochondrial membrane potential. This accumulation could disrupt mitochondrial function, leading to oxidative stress and off-target cytotoxicity independent of direct DNA binding.

Caption: The compound's cationic nature may lead to unintended interactions with various cellular components beyond the DNA minor groove.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary literature for this compound.[1][2][3]

-

Objective: To determine the DNA binding affinity of the compound by measuring the increase in the DNA melting temperature (Tm).

-

Materials:

-

Salmon Testes DNA (st-DNA)

-

BPES buffer (6 mM Na2HPO4, 2 mM NaH2PO4, 1 mM Na2EDTA, 185 mM NaCl, pH 7.0)

-

This compound stock solution

-

UV-Vis spectrophotometer with a temperature controller.

-

-

Protocol:

-

Prepare a solution of st-DNA in BPES buffer to a final absorbance of 0.5 at 260 nm.

-

Add the test compound to the DNA solution to achieve the desired final concentration (e.g., 20 µM). Prepare a control sample with DNA and buffer only.

-

Equilibrate the samples at 20 °C for 5 minutes.

-

Heat the samples from 20 °C to 100 °C at a rate of 0.5 °C/min.

-

Monitor the absorbance at 260 nm throughout the heating process.

-

The Tm is determined as the temperature at which the hyperchromicity is half-maximal.

-

Calculate ΔTm by subtracting the Tm of the control (DNA alone) from the Tm of the sample containing the compound.

-

-

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

-

Materials:

-

Cancer cell lines (NCI-H460, A2780, MCF-7)

-

Appropriate cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.

-

Sulforhodamine B (SRB) reagent.

-

Trichloroacetic acid (TCA).

-

Tris base solution.

-

-

Protocol:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach for 24 hours.

-

Treat the cells with various concentrations of the compound (e.g., a single dose of 100 µM or a serial dilution for IC50 determination). Include untreated cells as a negative control.

-

Incubate the plates for the specified duration (48 or 96 hours).

-

Fix the cells by gently adding cold 10% (w/v) TCA and incubating for 60 minutes at 4 °C.

-

Wash the plates five times with slow-running tap water and allow to air dry.

-

Stain the fixed cells with 0.057% (w/v) SRB solution for 30 minutes at room temperature.

-

Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

-

Solubilize the bound stain by adding 10 mM Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of inhibition relative to the untreated control cells. For IC50 determination, plot the percentage of inhibition against the log of the compound concentration.

-

Caption: Workflow from compound synthesis to biophysical and cellular evaluation to determine on-target activity.

Conclusion and Future Directions

This compound is an early-stage compound identified as a DNA minor groove binder with modest antiproliferative activity in several cancer cell lines. The current body of evidence focuses exclusively on its on-target mechanism. To advance its potential as a therapeutic candidate, a thorough investigation of its off-target effects is imperative.

Future research should prioritize:

-

Broad-Spectrum Kinase and Receptor Screening: To identify potential protein off-targets.

-

Cellular Thermal Shift Assays (CETSA): To confirm target engagement and identify off-target binding within the cellular environment.

-

RNA Binding Studies: To assess interactions with non-coding RNAs and other structured RNA molecules.

-

Mitochondrial Toxicity Assays: To evaluate effects on mitochondrial membrane potential and function.

-

In Vivo Toxicity Studies: To understand its safety profile, pharmacokinetics, and biodistribution in a whole-organism context.

A comprehensive understanding of both on- and off-target activities will be essential for the rational design of second-generation compounds with improved potency and a more favorable safety profile.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Novel Pyridazin-3(2 H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. Guanidine-to-piperidine switch affords high affinity small molecule NPFF ligands with preference for NPFF1-R and NPFF2-R subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Utilizing DNA Crosslinker 2 Dihydrochloride in Chromatin Immunoprecipitation Sequencing (ChIP-seq)

Introduction

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to identify the genome-wide binding sites of transcription factors, histone modifications, and other chromatin-associated proteins.[1] Standard ChIP-seq protocols typically employ formaldehyde as a crosslinking agent to covalently link proteins to DNA.[2] However, this approach can be inefficient for studying proteins that are part of larger complexes and do not directly bind to DNA, or for capturing transient protein-protein interactions within chromatin.[3]

To address this limitation, a dual-crosslinking approach incorporating a protein-protein crosslinker, such as DNA crosslinker 2 dihydrochloride, also known as Dithiobis(succinimidyl propionate) (DSP), can be employed.[4] DSP is a homobifunctional N-hydroxysuccinimide (NHS) ester with a spacer arm of approximately 12 Å, which effectively crosslinks primary amines on interacting proteins.[4][5] This initial protein-protein crosslinking step stabilizes protein complexes, which are then fixed to the DNA by the subsequent addition of formaldehyde.[3] This method enhances the capture of indirectly bound proteins and improves the signal-to-noise ratio for challenging chromatin targets.[4][6]

These application notes provide a detailed protocol for performing ChIP-seq using this compound in conjunction with formaldehyde.

Data Presentation: Quantitative Parameters for Dual-Crosslinking ChIP-seq

The following tables summarize key quantitative parameters that should be optimized for a successful dual-crosslinking ChIP-seq experiment.

Table 1: Crosslinking Conditions

| Parameter | Reagent | Concentration | Incubation Time | Temperature | Quenching Agent |

| Protein-Protein Crosslinking | This compound (DSP/DSP) | 0.1 - 2 mM | 20 - 45 minutes | Room Temperature | N/A |

| Protein-DNA Crosslinking | Formaldehyde | 1% (final) | 10 - 15 minutes | Room Temperature | 125 mM Glycine or 1.5 M Tris |

| Quenching | Glycine or Tris | 125 mM or 1.5 M (final) | 5 minutes | Room Temperature | N/A |

Note: Optimal concentrations and incubation times may vary depending on the cell type and the protein of interest and should be empirically determined.[7][8] Over-crosslinking can inhibit chromatin shearing and reduce antigen availability.[8]

Table 2: Key Reagent Volumes for a Single ChIP Reaction (starting with ~1-5 x 10^7 cells)

| Reagent | Suggested Volume/Amount |

| ChIP-grade Primary Antibody | 4 - 8 µg |

| Protein A/G Magnetic Beads | 25 µL of 50:50 slurry |

| Sheared Chromatin per IP | ~25 µg |

| Elution Buffer | 100 - 200 µL |

| Proteinase K | 2 µL of 20 mg/mL |

| RNase A | 1 µL of 10 mg/mL |

Note: The amount of antibody required can vary and should be optimized for each new target.[9]

Experimental Protocol: Dual-Crosslinking ChIP-seq

This protocol is optimized for adherent mammalian cells.

1. Cell Culture and Harvesting

-

Grow cells to approximately 90% confluency.[9]

-

Aspirate the culture medium.

-

Wash the cells twice with ice-cold PBS.[10]

2. Dual-Crosslinking

-

Resuspend the cells in room temperature PBS. For a 15 cm dish, use approximately 20 mL.[10]

-

Add this compound (freshly prepared in DMSO) to a final concentration of 1.5 - 2 mM.[10]

-

Incubate at room temperature for 30-45 minutes with gentle rotation.[10]

-

Add formaldehyde to a final concentration of 1%.[10]

-

Incubate at room temperature for 10-15 minutes with gentle rotation.[11]

-

Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.[12][13]

-

Harvest the cells by scraping and transfer to a conical tube.

-

Centrifuge at 1,500 x g for 5 minutes at 4°C.

-

Wash the cell pellet twice with ice-cold PBS containing protease inhibitors.[9] The cell pellet can be snap-frozen in liquid nitrogen and stored at -80°C or used immediately.

3. Cell Lysis and Chromatin Shearing

-

Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.[14]

-

Isolate the nuclei according to standard protocols.

-

Resuspend the nuclear pellet in a shearing (sonication) buffer. The use of two crosslinking agents can make chromatin more resistant to sonication.[3]

-

Sonicate the chromatin to an average fragment size of 200-500 bp. Optimal sonication conditions must be empirically determined.[3][14]

-

Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.

-

Determine the chromatin concentration.

4. Immunoprecipitation

-

Dilute the chromatin with a ChIP dilution buffer.

-

Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C with rotation.[11]

-

Transfer the supernatant to a new tube.

-

Add the ChIP-grade primary antibody and incubate overnight at 4°C with rotation.[11] A no-antibody or IgG control should be run in parallel.[8]

-

Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.

5. Washing

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.[3]

-

Perform a final wash with TE buffer.[3]

6. Elution and Reversal of Crosslinks

-

Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 100 mM NaHCO3).

-